molecular formula C10H7N3O B14390892 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine CAS No. 88561-92-6

2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine

Cat. No.: B14390892
CAS No.: 88561-92-6
M. Wt: 185.18 g/mol
InChI Key: XTMWYWWFKZHDPW-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine is a heterocyclic compound that combines the structural features of furan, pyrazole, and pyridazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a pharmacophore in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of furan-2-carboxylic acid hydrazide with 3,6-dichloropyridazine under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute at the pyridazine ring.

Major Products Formed

Scientific Research Applications

2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential pharmacophore in the design of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include protein kinases and other signaling molecules involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable scaffold in drug design .

Properties

CAS No.

88561-92-6

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-(furan-2-yl)pyrazolo[1,5-b]pyridazine

InChI

InChI=1S/C10H7N3O/c1-3-8-7-9(10-4-2-6-14-10)12-13(8)11-5-1/h1-7H

InChI Key

XTMWYWWFKZHDPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NN2N=C1)C3=CC=CO3

Origin of Product

United States

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